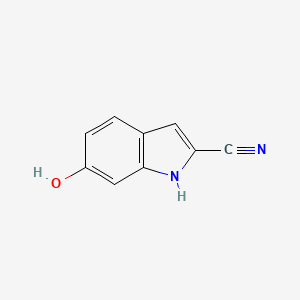

6-Hydroxy-1H-indole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-indole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFSKMEYLTTAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857249 |

Source

|

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-96-3 |

Source

|

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Hydroxy-1H-indole-2-carbonitrile: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-1H-indole-2-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The indole nucleus is a privileged structure in numerous pharmacologically active compounds, and the strategic incorporation of hydroxyl and nitrile functionalities offers versatile handles for further molecular elaboration. This document details a scientifically robust synthetic pathway, outlines detailed experimental protocols, and provides a thorough analysis of the spectroscopic and physical properties of the target compound. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, verify, and utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in modern drug discovery, forming the core of a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have led to the development of indole-based drugs for a multitude of therapeutic areas, including oncology, neurology, and infectious diseases. The functionalization of the indole ring is a key strategy for modulating the pharmacological profile of these molecules.

The target molecule, this compound, is of particular interest due to its bifunctional nature. The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. Furthermore, it serves as a synthetic handle for etherification or other modifications. The 2-carbonitrile group is a versatile precursor for a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it an invaluable building block for combinatorial library synthesis and lead optimization.[2]

This guide will first elucidate a plausible and efficient synthetic route to this compound, drawing upon established methodologies for the synthesis of substituted indoles and the introduction of the nitrile functionality. Subsequently, a detailed characterization of the final compound will be presented, providing researchers with the necessary data to confirm its identity and purity.

Proposed Synthetic Pathway

A logical and efficient synthetic approach to this compound involves a two-stage process: first, the synthesis of the 6-hydroxyindole core, and second, the regioselective introduction of the carbonitrile group at the C2 position. To ensure the success of the cyanation step and prevent unwanted side reactions, a protection-deprotection strategy for the hydroxyl group is prudent.

The proposed pathway commences with the protection of the hydroxyl group of 6-hydroxyindole as a benzyl ether. This is followed by the introduction of the cyano group at the C2 position. Finally, deprotection of the benzyl group yields the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are presented as a guide for the synthesis of this compound.

Synthesis of 6-(Benzyloxy)-1H-indole

Rationale: Protection of the phenolic hydroxyl group as a benzyl ether is a common and robust strategy. The benzyl group is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation.

Procedure:

-

To a solution of 6-hydroxyindole (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 6-(benzyloxy)-1H-indole.

Synthesis of 6-(Benzyloxy)-1H-indole-2-carbonitrile

Rationale: The introduction of a nitrile group at the C2 position of an indole can be achieved through various methods. A reliable approach involves the use of chlorosulfonyl isocyanate (CSI), which reacts with the indole to form an intermediate that can be readily converted to the nitrile.

Procedure:

-

Dissolve 6-(benzyloxy)-1H-indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorosulfonyl isocyanate (1.1 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Add triethylamine (3.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to yield 6-(benzyloxy)-1H-indole-2-carbonitrile.

Synthesis of this compound

Rationale: Catalytic hydrogenation is a clean and efficient method for the deprotection of benzyl ethers, typically proceeding with high yield and minimal side products.

Procedure:

-

Dissolve 6-(benzyloxy)-1H-indole-2-carbonitrile (1.0 eq) in ethanol.

-

Add 10% palladium on charcoal (10% w/w) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or flash column chromatography if necessary. A synthesis of 6-hydroxyindole via a similar debenzylation has been reported to yield the product in 73% yield after chromatography.[3]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in literature, expected to be >150 °C |

Spectroscopic Data

The interpretation of spectroscopic data is crucial for structural elucidation. Below are the expected spectral characteristics for this compound, with justifications based on known data for analogous compounds such as 6-methoxy-1H-indole-2-carbonitrile.[2]

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~11.5 - 12.5 | br s | - | The acidic proton of the indole nitrogen typically appears as a broad singlet at a downfield chemical shift. |

| O-H | ~9.0 - 10.0 | br s | - | The phenolic proton signal is often broad and its chemical shift can be concentration-dependent. |

| H-7 | ~7.0 - 7.2 | d | ~2.0 | This proton is ortho to the hydroxyl group and is expected to appear as a doublet due to coupling with H-5. |

| H-5 | ~6.7 - 6.9 | dd | ~8.5, 2.0 | Coupled to both H-4 (ortho) and H-7 (meta), this proton should appear as a doublet of doublets. |

| H-4 | ~7.4 - 7.6 | d | ~8.5 | This proton is ortho to H-5 and will appear as a doublet. |

| H-3 | ~7.3 - 7.5 | s | - | The proton at the C3 position is adjacent to the nitrile group and is expected to be a singlet. |

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 | ~155 - 160 | The carbon bearing the hydroxyl group will be significantly deshielded. For comparison, the C6 in 6-methoxy-1H-indole-2-carbonitrile appears at ~160 ppm.[2] |

| C-7a | ~137 - 140 | A quaternary carbon at the ring junction. |

| C-3a | ~125 - 128 | The other quaternary carbon at the ring junction. |

| C-4 | ~122 - 125 | Aromatic CH carbon. |

| C-5 | ~112 - 115 | Aromatic CH carbon, shielded by the ortho hydroxyl group. |

| C-7 | ~95 - 100 | Aromatic CH carbon, significantly shielded by the adjacent hydroxyl group. |

| C-2 | ~105 - 110 | The carbon bearing the nitrile group. |

| C-3 | ~110 - 115 | Aromatic CH carbon in the pyrrole ring. |

| C≡N | ~115 - 120 | The carbon of the nitrile group. |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3400 - 3200 | O-H and N-H stretching | A broad absorption in this region is characteristic of hydroxyl and amine N-H stretching vibrations. |

| ~2230 - 2210 | C≡N stretching | A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group. |

| ~1620 - 1450 | C=C aromatic stretching | Multiple sharp absorptions in this region are characteristic of the aromatic indole ring system. |

| ~1250 - 1150 | C-O stretching | A strong absorption corresponding to the phenolic C-O bond. |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 158.05

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₆N₂O [M+H]⁺: 159.0558; Found: (to be determined experimentally).

Characterization Workflow

To ensure the unambiguous identification and purity assessment of the synthesized this compound, a systematic characterization workflow should be employed.

Caption: A systematic workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic pathway, utilizing a robust protection-cyanation-deprotection strategy, offers a reliable method for obtaining this valuable building block. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to successfully synthesize and verify the target compound. The strategic importance of this compound in medicinal chemistry and drug discovery warrants its accessibility, and it is our hope that this guide will facilitate its broader application in the scientific community.

References

-

Hrizi, A.; Cailler, M.; Carcenac, Y.; et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2021 , 26, 3939. [Link]

-

PubChem. 6-Hydroxyindole. National Center for Biotechnology Information. [Link]

-

PubChem. 1H-indole-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 6-hydroxyindole. [Link]

Sources

An In-Depth Technical Guide to 6-Hydroxy-1H-indole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Hydroxy-1H-indole-2-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, and its potential as a modulator of key biological targets. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel indole-based therapeutics.

Core Compound Identification and Properties

This compound is a bifunctional indole derivative featuring a hydroxyl group at the 6-position and a nitrile group at the 2-position of the indole ring. This unique substitution pattern imparts specific physicochemical properties that are attractive for drug design, including the potential for hydrogen bonding and metabolic stability.

Chemical Abstract Service (CAS) Number: 1092350-96-3[1][2][3]

Molecular Formula: C₉H₆N₂O[1][2][3]

Molecular Weight: 158.16 g/mol [3]

| Property | Value | Source |

| CAS Number | 1092350-96-3 | [1][2][3] |

| Molecular Formula | C₉H₆N₂O | [1][2][3] |

| Molecular Weight | 158.16 g/mol | [3] |

| Appearance | Off-white to light brown solid (predicted) | General knowledge |

| Solubility | Soluble in DMSO, DMF, and methanol (predicted) | General knowledge |

Commercial Availability

This compound is available from several chemical suppliers, typically in research quantities. When sourcing this compound, it is crucial to obtain a certificate of analysis (COA) to verify its purity and identity.

Known Suppliers:

Synthetic Approaches: A Plausible Retrosynthetic Analysis

Modified Bischler-Möhlau Approach

The Bischler-Möhlau reaction, involving the condensation of an α-hydroxyketone with an aniline derivative, offers a direct route to the indole core. A modification of this reaction using m-aminophenol and a suitable benzoin derivative could yield the desired 6-hydroxyindole scaffold.[4][5]

Strategy via Sandmeyer Reaction

A more versatile approach would involve the synthesis of 6-amino-1H-indole-2-carbonitrile as a key intermediate. The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction. The synthesis of the 6-amino-1H-indole-2-carbonitrile precursor itself can be achieved through various established indole syntheses, followed by nitration and reduction, or by starting with a pre-functionalized aniline derivative. The Sandmeyer reaction provides a classic and effective method for introducing a cyano group onto an aromatic ring.[6][7][8][9][10]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted key spectroscopic features based on the analysis of similar indole derivatives.

-

¹H NMR (in DMSO-d₆): Expected signals would include aromatic protons on the benzene and pyrrole rings, a broad singlet for the N-H proton of the indole, and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.

-

¹³C NMR (in DMSO-d₆): Characteristic peaks would be observed for the carbon atoms of the indole core, with the carbon of the nitrile group appearing in the characteristic downfield region.

-

FT-IR (ATR): Key vibrational bands would include a broad O-H stretch for the hydroxyl group, an N-H stretch for the indole amine, a sharp C≡N stretch for the nitrile group, and C=C stretching vibrations for the aromatic rings.

-

Mass Spectrometry (ESI-MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected at an m/z corresponding to the molecular weight of the compound (158.16).

Biological Significance and Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[11][12][13][14] The introduction of a 6-hydroxy group is particularly significant due to its potential to mimic the endogenous signaling molecule serotonin (5-hydroxytryptamine).

A key insight into the potential biological activity of this compound comes from studies on its parent compound, 6-hydroxyindole. Research has shown that 6-hydroxyindole is an endogenous, long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). OATP1B1 is crucial for the liver's uptake of a wide range of drugs, and its inhibition can lead to significant drug-drug interactions.

The addition of the 2-carbonitrile group to the 6-hydroxyindole scaffold could modulate this activity or introduce new pharmacological properties. The nitrile group can act as a hydrogen bond acceptor and is a common functional group in many approved drugs. Therefore, this compound is a compelling candidate for investigation as:

-

A modulator of drug transporter activity: Specifically, as a potential inhibitor of OATP1B1 and other related transporters.

-

A scaffold for kinase inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and the functional groups of this compound could be tailored to target specific kinase active sites.

-

A precursor for more complex bioactive molecules: The hydroxyl and nitrile groups provide reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.

Experimental Protocol: In Vitro OATP1B1 Inhibition Assay

To assess the potential of this compound as an OATP1B1 inhibitor, a cell-based transport assay is a crucial first step. The following is a detailed, self-validating protocol.

Materials and Reagents

-

HEK293 cells stably expressing OATP1B1 (and a corresponding mock-transfected control cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418)

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

[³H]-Estrone-3-sulfate (or another suitable OATP1B1 substrate)

-

This compound (test compound)

-

Rifampicin (positive control inhibitor)

-

Scintillation cocktail and vials

-

Scintillation counter

Step-by-Step Methodology

-

Cell Culture:

-

Maintain HEK293-OATP1B1 and mock cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For the OATP1B1-expressing cells, include G418 in the culture medium to maintain selection pressure.

-

Seed the cells in 24-well plates at a density that allows them to reach a confluent monolayer on the day of the experiment.

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the test compound and the positive control (Rifampicin) in HBSS at various concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

-

Prepare the substrate solution containing [³H]-Estrone-3-sulfate in HBSS.

-

-

Inhibition Assay:

-

On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

-

Pre-incubate the cells with the working solutions of the test compound or positive control for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the [³H]-Estrone-3-sulfate solution to each well.

-

Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification and Data Analysis:

-

Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural similarity to endogenous signaling molecules and the known activity of its parent compound as a drug transporter inhibitor make it a prime candidate for further investigation. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this and related indole derivatives. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, including its effects on a broader range of transporters and kinases.

References

-

Creative Biolabs. (n.d.). Human Transporter OATP1B1 Inhibition IC50 Assessment Service. Retrieved January 19, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C9H6N2O, 100 mg. Retrieved January 19, 2026, from [Link]

-

BIOFOUNT. (n.d.). 1092350-96-3|this compound. Retrieved January 19, 2026, from [Link]

-

Gartzke, D., et al. (2017). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. Molecular Pharmaceutics, 14(7), 2349–2361. [Link]

-

BioIVT. (n.d.). OATP1B1 Transporter Assay. Retrieved January 19, 2026, from [Link]

-

Rodrigues, A. D., et al. (2010). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. Molecular Pharmaceutics, 7(4), 1097–1109. [Link]

-

Gartzke, D., et al. (2017). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. Molecular Pharmaceutics, 14(7), 2349–2361. [Link]

-

Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 19, 2026, from [Link]

-

Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

-

Kumar, V., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-22. [Link]

-

Solangi, M., et al. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Future Medicinal Chemistry, 15(21), 1845-1863. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-432. [Link]

-

Kwiecień, H., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6263. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). 6-Amino-1H-Indole-2-Carbonitrile. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of p-benzoquinone (benzoquinone; quinone). Retrieved January 19, 2026, from [Link]

-

Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1092350-96-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound - CAS:1092350-96-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. distantreader.org [distantreader.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Biological Activity of Substituted Indole-2-carbonitriles: From Privileged Scaffold to Therapeutic Candidates

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological receptors.[1] The introduction of a carbonitrile group at the 2-position endows the indole core with unique electronic properties and a valuable synthetic handle, paving the way for a new generation of therapeutic agents.[2] This technical guide provides a comprehensive overview of the diverse biological activities of substituted indole-2-carbonitriles. We will explore their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics, consolidating key findings and offering insights into the future of this promising class of compounds.

Chapter 1: The Indole-2-carbonitrile Scaffold: A Privileged Core in Drug Discovery

Introduction to the Indole Nucleus

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals.[3] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a multitude of protein targets, mimicking peptide structures and binding reversibly to enzyme active sites.[4][5] This inherent bio-compatibility has made the indole scaffold one of the most important structural subunits for the discovery of new drug candidates.[2][3] Several FDA-approved drugs, including the anticancer agents sunitinib and osimertinib, feature an indole core, underscoring its therapeutic significance.[6][7]

The Unique Influence of the 2-Carbonitrile Substituent

The cyano (–C≡N) group at the 2-position of the indole ring is more than a simple substituent; it is a powerful modulator of the molecule's chemical and biological properties. Electronically, the nitrile group is strongly electron-withdrawing, which influences the reactivity and binding interactions of the entire indole system. Synthetically, it serves as a versatile functional group that can be readily converted into other functionalities such as amines, amides, esters, and ketones, providing a gateway to vast chemical diversity.[2] This synthetic flexibility is paramount for the systematic exploration of structure-activity relationships during lead optimization.

Synthetic Strategies for Accessing Substituted Indole-2-carbonitriles

The generation of a diverse library of substituted indole-2-carbonitriles is foundational to exploring their therapeutic potential. Modern synthetic organic chemistry offers several robust pathways to achieve this. A common and effective strategy involves the initial synthesis of a core indole-2-carbonitrile, followed by functionalization at various positions, particularly the C3-position, using advanced cross-coupling reactions.[3]

Key synthetic steps often include:

-

Preparation of the Core: Synthesis of the initial 1H-indole-2-carbonitrile from simpler precursors like indole-2-carboxylic acid.[8]

-

Position-Selective Halogenation: Introduction of a halogen, typically iodine, at the C3-position via electrophilic substitution. This step installs a reactive handle for subsequent cross-coupling.[3]

-

Cross-Coupling Reactions: The C3-iodoindole-2-carbonitrile intermediate serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide array of aryl, alkynyl, and vinyl substituents.[3][8]

Below is a generalized workflow illustrating this synthetic logic.

Caption: Generalized synthetic workflow for producing substituted indole-2-carbonitriles.

Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Overview of Key Oncogenic Pathways

Indole-containing compounds exert their anticancer effects by modulating numerous biological targets critical for tumor growth and survival.[9] These targets include receptor tyrosine kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., SRC), proteins involved in cell cycle regulation and apoptosis (e.g., Mcl-1, tubulin), and enzymes responsible for epigenetic modifications (e.g., HDACs).[9][10] The ability of the substituted indole-2-carbonitrile scaffold to serve as a template for inhibitors of such a diverse range of targets highlights its potential in oncology.

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

A primary mechanism by which indole derivatives exhibit anticancer activity is through the inhibition of protein kinases. For instance, recent studies have focused on developing dual inhibitors of both EGFR and SRC kinases.[10] The cooperation between these two kinases is known to promote a more aggressive tumor phenotype in various cancers. By simultaneously blocking their activity, indole derivatives can disrupt downstream signaling cascades, leading to the induction of apoptosis (programmed cell death) and a delay in acquired resistance to therapy.[10]

The diagram below illustrates how a dual EGFR/SRC inhibitor can block signaling and promote apoptosis.

Caption: Mechanism of action for a dual EGFR/SRC kinase inhibitor.

Treatment of prostate cancer cells with a lead indole derivative significantly increased the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives revealed key structural features for anticancer potency. For example, the introduction of a 4-(dimethylamino)phenyl group at the 3-position of the acrylonitrile moiety, combined with methylation of the indole nitrogen, resulted in compound 5c , which demonstrated remarkable activity against multiple cancer cell lines, with GI50 values in the nanomolar range for some lines.[9] This suggests that modulating the electronic and steric properties of substituents on the periphery of the core scaffold is a critical strategy for enhancing potency.

Data Compendium: Potency of Lead Anticancer Compounds

The following table summarizes the in vitro anticancer activity of representative substituted indole derivatives against various human tumor cell lines.

| Compound ID | Structure | Cell Line | Assay | Potency (µM) | Reference |

| 5c | 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60) | TGI | 0.0866 | [9] |

| 5c | Non-Small Cell Lung (NCI-H522) | GI50 | 0.0244 | [9] | |

| 5c | Colon Cancer (COLO 205) | GI50 | 0.244 | [9] | |

| 2l | 3-[4-(dimethylamino)phenyl]-2-(1H-indol-2-yl)acrylonitrile | 60-cell line panel | GI50 (mean) | 0.38 | [9] |

| 16 | Indole-based dual inhibitor | Prostate (PC-3) | Cytotoxicity | Strong | [10] |

| 2e | Indole-oxadiazole conjugate | Colon (HCT116) | IC50 | 6.43 | [6] |

| 2e | Lung (A549) | IC50 | 9.62 | [6] |

GI50: Concentration for 50% growth inhibition. TGI: Total growth inhibition. IC50: Concentration for 50% inhibitory concentration.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a test compound required to inhibit the growth of a cancer cell line by 50% (GI50 or IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the indole-2-carbonitrile test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50/GI50 value using non-linear regression analysis.

Chapter 3: Antimicrobial Applications: Combating Infectious Diseases

Spectrum of Activity: Targeting Bacteria and Fungi

Substituted indole-2-carbonitriles and related indole derivatives have demonstrated a broad spectrum of antimicrobial activity.[11] Studies have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria like Escherichia coli, and pathogenic fungi such as Candida albicans.[9][12] The hybridization of the indole core with other heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-thiadiazole, has proven to be a particularly effective strategy for enhancing antimicrobial potency.[12][13]

Proposed Mechanisms of Antimicrobial Action

The mechanisms by which indoles exert their antimicrobial effects are multifaceted and can include the disruption of bacterial cell membrane integrity, inhibition of biofilm formation, and interference with essential bacterial enzymes like dihydrofolate reductase (DHFR).[14] For instance, molecular docking studies have suggested that the indole structure can play a crucial role in binding to the active site of the K. pneumoniae DHFR receptor.[14]

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

In a series of indole-acrylonitriles, the nature of the substituent at the 3-position was critical for activity. While many aromatic substituents led to negligible antimicrobial effects, the introduction of a 1H-pyrrol-2-yl group resulted in compound 2x , which showed the most potent and broad activity, suggesting that specific heteroaromatic rings can significantly enhance antimicrobial properties.[9] For indole-triazole and indole-thiadiazole hybrids, specific substitution patterns were found to yield compounds with activity comparable or superior to standard antibiotics like ciprofloxacin against MRSA.[12]

Data Compendium: Efficacy of Lead Antimicrobial Compounds

| Compound ID | Compound Class | Target Organism | Potency (MIC, µg/mL) | Reference |

| 2x | Indole-acrylonitrile | S. aureus (clinical isolate) | 16 | [9] |

| 2i | Indole-acrylonitrile | S. aureus (ATCC 6538) | 8 | [9] |

| 2c | Indole-thiadiazole | B. subtilis | 3.125 | [12] |

| 3d | Indole-triazole | MRSA | < 3.125 (more effective than ciprofloxacin) | [12] |

| 3c | Indole-triazole | B. subtilis | 3.125 | [12] |

| 6f | Indole-triazole conjugate | C. albicans | 2 | [13] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a standardized technique used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation by visual inspection or spectrophotometry.

Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Chapter 4: Antiviral Potential: A Frontier in Indole-2-carbonitrile Research

Targeting Viral Machinery

The development of antiviral agents based on the indole scaffold is an active area of research.[1] These compounds can target various stages of the viral life cycle, from blocking viral entry into host cells to inhibiting essential viral enzymes required for replication.[1] While much of the published work focuses on related scaffolds like indole-2-carboxylates, the findings provide a strong rationale for exploring indole-2-carbonitriles against a range of viruses.

Case Study: Indole Derivatives as HIV-1 Integrase Inhibitors

A compelling example of the antiviral potential of indole derivatives comes from the discovery of indole-2-carboxylic acids as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[15] HIV-1 integrase is a critical enzyme that inserts the viral DNA into the host cell's genome, establishing a persistent infection.[1][15] Virtual screening and subsequent optimization identified indole-2-carboxylic acid derivatives that effectively chelate the two Mg2+ ions within the integrase active site. Further structural modifications, such as adding a long branch at the C3-position, significantly enhanced the inhibitory effect, yielding compounds with IC50 values in the low nanomolar range (0.13 µM).[15] This highlights a clear, target-based mechanism and provides a blueprint for designing indole-2-carbonitrile-based INSTIs.

Data Compendium: Antiviral Activity of Key Derivatives

The following table presents data for related indole derivatives, suggesting the potential of the broader class of compounds.

| Compound ID | Compound Class | Target Virus/Enzyme | Assay | Potency (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | 8f | Indole-2-carboxylate | Coxsackie B3 Virus | Antiviral | 7.18 µM |[16] | | 14f | Indole-2-carboxylate | Influenza A Virus | Antiviral | 7.53 µmol/L |[16] | | 20a | Indole-2-carboxylic acid | HIV-1 Integrase | Enzyme Inhibition | 0.13 µM |[15] | | 3 | Indole-2-carboxylic acid | HIV-1 Integrase | Enzyme Inhibition | 12.41 µM |[15] |

Chapter 5: Anti-inflammatory Properties: Modulating the Immune Response

Suppressing Pro-inflammatory Cytokine Production

Chronic inflammation is a key driver of many diseases. Sepsis, a life-threatening condition caused by a dysregulated host response to infection, is characterized by a massive release of pro-inflammatory cytokines, often called a "cytokine storm."[17] Indole derivatives have emerged as potent anti-inflammatory agents capable of suppressing this response. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages—a standard in vitro model for inflammation—have shown that indole-2-one and indole-2-carboxamide derivatives can significantly inhibit the production and release of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

The diagram below shows a simplified pathway of LPS-induced inflammation and the point of intervention for indole derivatives.

Caption: Inhibition of LPS-induced inflammatory cytokine production by indole derivatives.

Key Molecular Targets

The anti-inflammatory effects of these compounds are linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the inflammatory cascade.[17] Compound 7i , an indole-2-one derivative, was identified as a particularly potent agent, showing excellent inhibition of TNF-α, IL-6, COX-2, and iNOS expression. In vivo studies confirmed its efficacy, as it provided significant protection from LPS-induced septic death in mouse models.[17]

Data Compendium: Anti-inflammatory Potency

| Compound ID | Compound Class | Assay | Inhibition (%) | Reference |

| 7i | Indole-2-one | TNF-α Inhibition (LPS-induced) | 44.5% | [17] |

| 7i | Indole-2-one | IL-6 Inhibition (LPS-induced) | 57.2% | [17] |

| 13b | Indole-benzimidazole-thiazole | NO, IL-6, TNF-α Inhibition | Most potent in series | [18] |

| 14f/14g | Indole-2-carboxamide | TNF-α, IL-6 Inhibition | Effective inhibition |

Chapter 6: Future Perspectives and Conclusion

Emerging Therapeutic Areas

The versatility of the indole-2-carbonitrile scaffold continues to open new avenues for therapeutic intervention. Beyond the core areas discussed, related indole derivatives are being investigated for other applications, including as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, and as modulators of various G protein-coupled receptors (GPCRs) and N-Methyl-D-aspartate (NMDA) receptors.[3][19]

Challenges in Development

While the biological potential is immense, the translation of these promising compounds into clinical candidates faces several hurdles. Key challenges include optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Furthermore, comprehensive toxicological profiling is essential to ensure a sufficient therapeutic window and minimize off-target effects. Future research will need to focus on medicinal chemistry strategies that address these ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties without compromising potency.

Concluding Remarks

Substituted indole-2-carbonitriles represent a highly promising and versatile class of molecules in modern drug discovery. Their demonstrated efficacy across a wide spectrum of biological activities—from anticancer and antimicrobial to antiviral and anti-inflammatory—confirms the privileged nature of this scaffold. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, provides a solid foundation for the rational design of next-generation therapeutics. Continued interdisciplinary research will undoubtedly unlock the full potential of indole-2-carbonitriles in addressing unmet medical needs.

References

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (n.d.). PubMed Central. [Link]

-

(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). ResearchGate. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). National Institutes of Health. [Link]

-

Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. (n.d.). ACS Publications. [Link]

-

Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Royal Society of Chemistry. [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (n.d.). MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). PubMed. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Journal of Health Sciences. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). National Institutes of Health. [Link]

-

Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). Bentham Science. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.). National Institutes of Health. [Link]

-

In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. [Link]

-

The predicted anticancer activity of the designed indole derivatives against the A498 cell line. (n.d.). ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026). ResearchGate. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (n.d.). PubMed. [Link]

-

Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). ResearchGate. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (n.d.). Semantic Scholar. [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and diverse biological activities of substituted indole β-carbolines: a review. (2023). PubMed. [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (n.d.). Frontiers. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University. [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). PubMed. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. (n.d.). PubMed. [Link]

-

Structure/activity relationships of indole- and pyrrole-derived cannabinoids. (n.d.). ResearchGate. [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. (n.d.). Taylor & Francis Online. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

Indoles in Multicomponent Processes (MCPs). (n.d.). ACS Publications. [Link]

-

Anti-Inflammatory Activity of Natural Products. (n.d.). MDPI. [Link]

Sources

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. mdpi.com [mdpi.com]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. turkjps.org [turkjps.org]

- 13. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

Spectroscopic data (NMR, IR, MS) of 6-Hydroxy-1H-indole-2-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-1H-indole-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a functionalized indole, its structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with analogous structures. It is designed to serve as a practical reference for scientists engaged in the synthesis, identification, and application of this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The addition of a hydroxyl group at the C6 position and a nitrile group at the C2 position creates a molecule with unique electronic properties and hydrogen-bonding capabilities. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the electron-withdrawing nitrile group modulates the reactivity of the indole ring. Accurate and unambiguous structural confirmation is the foundation of all subsequent research, making a thorough understanding of its spectroscopic signature essential. This guide provides the necessary framework for that confirmation.

Molecular Structure and Atom Numbering:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum reveals the chemical environment of each proton. The indole ring protons exhibit characteristic splitting patterns based on their ortho, meta, and para relationships. The acidic protons (N-H and O-H) often appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| N1-H | ~12.0 | Broad Singlet | - | The N-H proton of indoles is acidic and typically appears far downfield, often as a broad signal due to quadrupole broadening and exchange.[3] |

| C6-OH | ~9.5 | Broad Singlet | - | Phenolic protons are acidic and their chemical shift is sensitive to hydrogen bonding. In DMSO-d₆, this signal is expected to be a sharp or broad singlet. |

| H7 | ~7.2 | Doublet | J = 2.0 Hz | This proton is ortho to the electron-donating OH group (via the ring system) and shows meta-coupling to H5. Its chemical shift is influenced by both the adjacent nitrogen and the C6-OH group. |

| H5 | ~6.8 | Doublet of Doublets | J = 8.5, 2.0 Hz | H5 is ortho to the C6-OH group, resulting in an upfield shift. It exhibits ortho-coupling to H4 and meta-coupling to H7.[3] |

| H4 | ~7.4 | Doublet | J = 8.5 Hz | H4 is ortho to H5 and shows a characteristic ortho-coupling constant. Its position is relatively standard for an indole benzene ring proton. |

| H3 | ~7.1 | Singlet | - | The C3-H of 2-cyanoindoles typically appears as a singlet, shifted downfield relative to unsubstituted indole due to the influence of the adjacent nitrile group.[1][4] |

Experimental Considerations:

-

Solvent Choice: DMSO-d₆ is an ideal solvent as it solubilizes the polar compound and its ability to accept hydrogen bonds helps in observing the N-H and O-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O or CD₃OD.

-

D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the N-H and O-H signals to disappear. This is a definitive confirmatory test for identifying these exchangeable protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C2 | ~105 | The nitrile group at C2 causes a significant upfield shift for this carbon compared to a typical indole C2 (~125 ppm). This is a key identifying feature of 2-cyanoindoles.[1] |

| C3 | ~114 | This carbon is adjacent to the nitrile-bearing C2 and shows a relatively standard chemical shift for a C3 in this type of system. |

| C3a | ~132 | A quaternary carbon at the pyrrole-benzene ring junction. Its chemical shift is similar to that observed in related structures like 6-methoxy-1H-indole-2-carbonitrile.[1][4] |

| C4 | ~122 | A standard aromatic CH carbon. |

| C5 | ~114 | This carbon is shielded by the adjacent C6-OH group, causing an upfield shift. |

| C6 | ~155 | The carbon bearing the hydroxyl group is significantly deshielded and appears far downfield, which is characteristic of phenolic carbons. |

| C7 | ~98 | This carbon is strongly shielded by the ortho-hydroxyl group, resulting in a pronounced upfield shift. |

| C7a | ~127 | The second quaternary carbon at the ring junction, adjacent to the nitrogen atom. |

| C≡N | ~115 | The nitrile carbon signal is typically found in this region. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by vibrations from the O-H, N-H, and C≡N bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3450 - 3300 | O-H (hydroxyl) & N-H (indole) | Stretching | Strong, Broad |

| 2230 - 2210 | C≡N (nitrile) | Stretching | Medium to Strong, Sharp |

| 1620 - 1450 | C=C (aromatic) | Stretching | Medium to Strong |

| ~1250 | C-O (phenol) | Stretching | Strong |

| 850 - 750 | C-H (aromatic) | Out-of-plane Bending | Strong |

Interpretation Insights:

-

The O-H and N-H stretching bands will likely overlap, forming a broad absorption in the 3450-3300 cm⁻¹ region. This broadening is due to extensive hydrogen bonding in the solid state.

-

The nitrile (C≡N) stretch is a highly characteristic and sharp peak. Its presence at ~2220 cm⁻¹ is a strong confirmation of this functional group. The conjugation with the indole ring slightly lowers its frequency compared to an aliphatic nitrile.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the molecular formula. The fragmentation pattern offers corroborating structural evidence.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Ion | Notes |

| 158 | [M]⁺ | Molecular ion peak. The presence of two nitrogen atoms means this peak will adhere to the Nitrogen Rule (even molecular weight). |

| 131 | [M - HCN]⁺ | A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide. |

| 130 | [M - CO]⁺ | Loss of carbon monoxide from the phenolic ring, a characteristic fragmentation for phenols. |

High-Resolution MS (HRMS):

-

Calculated Exact Mass for C₉H₆N₂O [M+H]⁺: 159.0553

-

Rationale: HRMS provides an exact mass measurement to four or more decimal places, allowing for the unambiguous determination of the molecular formula by matching the measured mass to the calculated mass. This is a critical step in the verification of a novel compound's identity.

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed.

General Spectroscopic Analysis Workflow

The following diagram outlines a robust workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Solvation: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16 scans).

-

Acquire a ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

(Optional but Recommended) Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton-proton and proton-carbon connectivities.

-

-

Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key hydroxyl, indole N-H, and nitrile functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's atomic framework, revealing the precise connectivity and chemical environment of every carbon and hydrogen atom. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this valuable chemical entity.

References

-

Kaoua, R., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6697. [Link][1][4]

-

PubChem. (n.d.). 6-Hydroxyindole. National Center for Biotechnology Information. [Link][6]

-

Gribble, G. W., et al. (2018). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 54, 836-843. [Link][3]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-395. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link][7]

-

Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1401. [Link][5]

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - CAS:1092350-96-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. distantreader.org [distantreader.org]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6-Hydroxyindole | C8H7NO | CID 524508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole [webbook.nist.gov]

A Guide to the Structural Elucidation of 6-Hydroxy-1H-indole-2-carbonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1] Specifically, substituted indoles such as 6-Hydroxy-1H-indole-2-carbonitrile are of significant interest due to their potential as intermediates in the synthesis of novel therapeutic agents. A definitive understanding of the three-dimensional atomic arrangement of this molecule is paramount for rational drug design, enabling the precise mapping of intermolecular interactions with biological targets. As of the latest literature review, a solved single-crystal X-ray structure for this compound is not publicly available in crystallographic databases. This guide, therefore, serves as a comprehensive technical roadmap for its structural elucidation. It provides a robust, field-proven methodology, from synthesis and crystallization to data acquisition and structure refinement, contextualized with comparative data from closely related indole derivatives.

Introduction: The Significance of Structural Insight

The this compound moiety combines several key chemical features: the aromatic indole ring system, a hydrogen-bond-donating hydroxyl group, and a polar carbonitrile group. These functional groups are known to participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at protein binding sites. Elucidating the precise crystal structure would provide invaluable data on:

-

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

-

Conformational Preferences: The preferred orientation of the hydroxyl group relative to the indole ring.

-

Supramolecular Assembly: The packing of molecules in the solid state, governed by intermolecular forces.

This information is crucial for computational modeling, structure-activity relationship (SAR) studies, and the development of new synthetic routes.

A Roadmap to Crystal Structure Determination

The determination of a novel crystal structure is a systematic process. The following workflow outlines the critical steps, from obtaining suitable crystalline material to the final validation and deposition of the structural data.

Caption: Workflow for the determination of the crystal structure of this compound.

Experimental Methodologies

Synthesis and Purification

The synthesis of substituted indoles can be achieved through various established methods. A plausible route to this compound could be adapted from known procedures for similar indole syntheses.[1][2] For instance, a modified Bischler reaction could be employed, which is known for the synthesis of 4- and 6-hydroxyindoles.[3]

Protocol for Synthesis (Hypothetical):

-

Reaction Setup: Combine a suitable starting material, such as a protected 4-aminophenol derivative, with a reagent that can form the 5-membered ring with the desired carbonitrile substituent.

-

Reaction Conditions: The reaction would likely be carried out in an appropriate solvent under controlled temperature and atmospheric conditions.

-

Workup and Purification: After the reaction is complete, the crude product would be extracted and purified, typically using silica gel column chromatography, to achieve a purity of >95%, which is essential for successful crystallization.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a polar molecule like this compound, a variety of crystallization techniques should be screened.

Protocol for Crystallization Screening:

-

Solvent Selection: A range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be tested for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution. The solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and crystal growth.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the sample solution is placed on a post within the sealed reservoir.

-

-

Crystal Selection: Once crystals have formed, they should be inspected under a microscope. Ideal crystals for SC-XRD are well-formed, have sharp edges, and are free of visible defects.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Protocol for Data Collection:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω-scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

-

Data Processing: The raw diffraction images are processed using software such as CrystalClear or APEX.[4][5] This involves indexing the reflections, integrating their intensities, and applying corrections for absorption. The output is a reflection file containing the Miller indices (h, k, l) and the intensity of each reflection.

Structure Solution, Refinement, and Analysis

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, as implemented in software packages like SHELXS. This provides an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This iterative process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the data well. Key metrics include the R-factors (R1, wR2), the goodness-of-fit (S), and the residual electron density map.

Comparative Structural Analysis

While the specific crystal structure of this compound is not available, we can infer likely structural features by examining related compounds whose structures have been determined.

| Compound | Crystal System | Space Group | Key Features |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile[4] | Triclinic | P-1 | The indole ring is nearly planar. The crystal packing is stabilized by weak C-H···π interactions. |

| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[5] | Orthorhombic | P2₁2₁2₁ | The indole ring system is almost planar. The crystal packing features C-H···Cl, C-H···F, and C-H···π interactions. |

Based on these related structures, we can anticipate that in this compound:

-

The indole ring system will be essentially planar.

-

The hydroxyl group at the 6-position will likely participate in intermolecular hydrogen bonding, potentially forming chains or dimers in the crystal lattice.

-

The carbonitrile group at the 2-position will also be a potential hydrogen bond acceptor.

-

π-π stacking interactions between the aromatic indole rings are also likely to play a role in the crystal packing.

Conclusion

The determination of the crystal structure of this compound is an achievable and highly valuable endeavor for the drug discovery and materials science communities. By following the systematic methodologies outlined in this guide, researchers can obtain high-quality single crystals and solve the three-dimensional structure of this important molecule. The resulting structural data will provide a solid foundation for understanding its chemical properties and for designing novel molecules with enhanced therapeutic potential. The final validated structure should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.[6][7][8]

References

-

Yan, Y., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

-

Hrizi, A., Cailler, M., Carcenac, Y., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(19), 6649. [Link]

-

University of Iowa. (2019). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

-

National Center for Biotechnology Information. (2024). 6-Hydroxyindole. PubChem Compound Summary for CID 524508. [Link]

-

National Center for Biotechnology Information. (2024). 1H-indole-2-carbonitrile. PubChem Compound Summary for CID 3787599. [Link]

-

Yang, L., Li, G., & Huang, C. (2011). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1041. [Link]

-

Congdon, T. R., et al. (2021). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Malaysian Journal of Chemistry, 23(1), 1-10. [Link]

-

National Center for Biotechnology Information. (2024). 6-Hydroxy-1H-indole-2-carboxylic acid. PubChem Compound Summary for CID 22350191. [Link]

-

Mahendran, V., et al. (2019). Crystal Structure Analysis of (6-hydroxy-8-(2-hydroxyphenyl)-9-nitro-2, 3, 4, 8-tetrahydro-1H-pyrido [1, 2-a] pyrimidin-7-yl) (1H-indol-3-yl) methanone. International Journal of Advanced Science and Engineering, 5(4), 1132-1136. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C9H6N2O, 100 mg. [Link]

-

National Center for Biotechnology Information. (2024). 1H-indole-6-carbonitrile. PubChem Compound Summary for CID 85146. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

Hrizi, A., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-